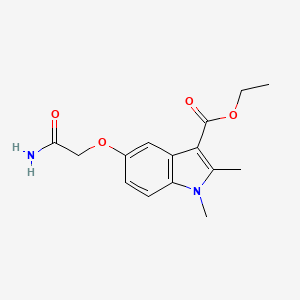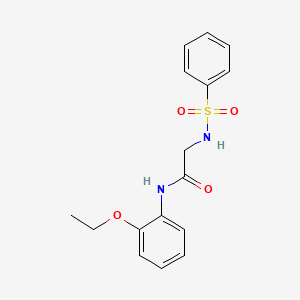
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea, also known as CCDTU, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. CCDTU is a thiourea derivative that is commonly used as a tool compound in various laboratory experiments to study the mechanisms of action of various biological processes.
作用机制
The mechanism of action of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is not fully understood. However, it has been suggested that N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea may exert its effects by modulating various signaling pathways and transcription factors that are involved in the regulation of different biological processes. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to induce apoptosis in different cell types.
实验室实验的优点和局限性
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has several advantages as a tool compound in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is also relatively inexpensive compared to other tool compounds. However, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has some limitations as well. It is not a specific inhibitor of any particular signaling pathway or transcription factor. Therefore, its effects on different biological processes may not be fully understood.
未来方向
There are several future directions for research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea. One area of research could be the development of more specific inhibitors of different signaling pathways and transcription factors. Another area of research could be the study of the effects of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea on different disease models such as cancer, neurodegenerative diseases, and cardiovascular diseases. The use of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a potential therapeutic agent for different diseases could also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is a chemical compound that has been widely used in scientific research to study various biological processes. It has several advantages as a tool compound in laboratory experiments, but also has some limitations. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Future research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable insights into its potential use as a therapeutic agent for different diseases.
合成方法
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized by reacting 2,4-dichloroaniline with cyclohexylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a white crystalline solid.
科学研究应用
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been extensively used in scientific research as a tool compound to study various biological processes. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been used to study the role of different signaling pathways in the regulation of various biological processes.
属性
IUPAC Name |
1-cyclohexyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKBDRAIQZUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

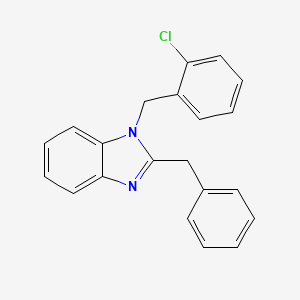

![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)
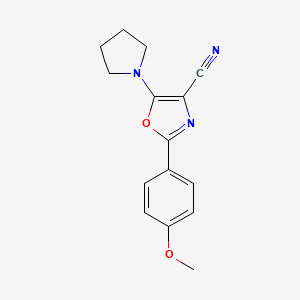
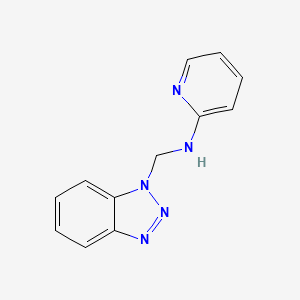

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)
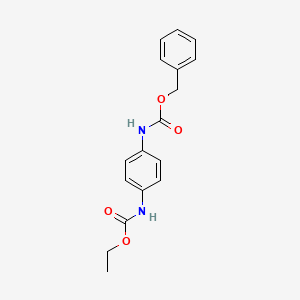

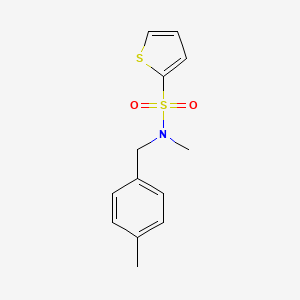
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
